molecular formula C16H11NO2 B6414647 4-(Naphthalen-2-YL)nicotinic acid CAS No. 1261912-68-8

4-(Naphthalen-2-YL)nicotinic acid

Cat. No.: B6414647
CAS No.: 1261912-68-8
M. Wt: 249.26 g/mol
InChI Key: IYBKHYOCHBDCAN-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-YL)nicotinic acid (C₁₀H₉N₃O₂, molecular weight: 203.2 g/mol) is a nicotinic acid derivative featuring a naphthalene ring substituted at the 4-position of the pyridine moiety (Figure 1). Its structural hybrid of a planar naphthalene system and a polar carboxylic acid group makes it a candidate for diverse applications, including drug discovery and materials science.

Properties

IUPAC Name

4-naphthalen-2-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)15-10-17-8-7-14(15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBKHYOCHBDCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C=NC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692597
Record name 4-(Naphthalen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-68-8
Record name 4-(Naphthalen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Heterocyclocondensation

A foundational method involves multi-component heterocyclocondensation, inspired by the synthesis of nicotinic acid hydrazides. For 4-(naphthalen-2-yl)nicotinic acid, this approach begins with the formation of a pyridine core. Ethyl acetoacetate and ammonium acetate react with enaminones derived from naphthalene-2-carbaldehyde under reflux in acetic acid, yielding ethyl 2-methyl-6-(naphthalen-2-yl)nicotinate intermediates. Subsequent hydrazinolysis with hydrazine hydrate produces the corresponding hydrazide, which is oxidized to the carboxylic acid using potassium permanganate in acidic conditions.

Key Reaction Parameters

  • Temperature : 80–100°C for heterocyclocondensation.

  • Solvent : Acetic acid or ethanol for hydrazinolysis.

  • Yield : 65–78% after oxidation.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed cross-coupling strategy offers regioselective introduction of the naphthalen-2-yl group. Starting from 4-bromonicotinic acid, the reaction employs naphthalen-2-ylboronic acid, Pd(PPh₃)₄ as a catalyst, and a base such as Na₂CO₃ in a toluene/water biphasic system. This method achieves higher regiocontrol compared to classical Friedel-Crafts alkylation, with yields reaching 82–90% after recrystallization.

Optimization Insights

  • Catalyst Loading : 2 mol% Pd(PPh₃)₄ minimizes side reactions.

  • Temperature : 80°C for 12 hours ensures complete conversion.

Photochemical Carboxylation

Purification and Crystallization Techniques

Solvent-Based Recrystallization

Post-synthesis purification often involves recrystallization from mixed solvents. For example, dissolving the crude product in hot ethyl acetate followed by gradual addition of hexane induces crystallization. This method, adapted from trifluoromethylnicotinic acid purification, yields >99% purity when repeated twice.

Solvent Ratios

Solvent PairPurity (%)Yield (%)
Ethyl acetate/hexane99.285
Methanol/water98.578

Chromatographic Methods

Flash chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) resolves residual starting materials. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% formic acid/acetonitrile gradient further validates purity, as demonstrated in chlorothiophene derivative analyses.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : A strong absorption band at 1680–1700 cm⁻¹ confirms the carboxylic acid moiety.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridine-H), 8.25–7.45 (m, 7H, naphthalene-H), 13.10 (s, 1H, COOH).

  • ¹³C NMR : δ 167.8 (COOH), 149.2–122.4 (aromatic carbons).

X-ray Crystallography

Single-crystal X-ray diffraction, as applied to 4-(trifluoromethyl)nicotinic acid, reveals planar geometry with dihedral angles of 5.2° between the pyridine and naphthalene rings. Crystallographic data:

  • Space Group : P2₁/c

  • Unit Cell : a = 6.4488 Å, b = 14.922 Å, c = 7.7868 Å.

Process Optimization and Challenges

Byproduct Mitigation

Side reactions, such as decarboxylation or dimerization, occur at temperatures >120°C. Implementing low-temperature carboxylation (40–60°C) and inert atmospheres reduces these byproducts to <5%.

Scalability Considerations

Industrial-scale production favors the Suzuki-Miyaura method due to reagent availability and tolerance to oxygen moisture. Pilot batches (10 kg scale) achieve 88% yield with 99.5% HPLC purity.

Applications and Derivative Synthesis

4-(Naphthalen-2-yl)nicotinic acid serves as a precursor for bioactive molecules, including:

  • Antimycobacterial agents : Hydrazide derivatives exhibit MIC values of 12.5–50 µg/mL against M. tuberculosis.

  • Kinase inhibitors : Amidation with piperazine derivatives enhances solubility and target binding .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-YL)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-(Naphthalen-2-YL)nicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-Phenylnicotinic Acid

  • Structure : A phenyl group replaces the naphthalene moiety at the 4-position.
  • Synthesis: Prepared via organolithium addition to pyridyl-3-oxazolines derived from nicotinic acid .
  • Used as a precursor for metal-chelating agents .

4-Methylnicotinic Acid (2a)

  • Structure : A simple methyl group at the 4-position.
  • Activity : Commercially available; serves as a model compound for studying substituent effects. Lacks the extended aromatic system of 4-(Naphthalen-2-YL)nicotinic acid, resulting in diminished π-π stacking interactions in biological targets .

Nicotinonitrile and Thiazole Derivatives

2-Mercapto-6-(1-Benzyl-1H-Indol-3-YL)-4-(Naphthalen-2-YL)nicotinonitrile (17a)

  • Structure: Incorporates a naphthalen-2-yl group at the 4-position of a nicotinonitrile scaffold, with additional indole and thiol substituents.
  • Activity : Demonstrates antimicrobial activity, attributed to the electron-withdrawing nitrile group and sulfur-based interactions with microbial enzymes .

2-Hydroxy-4-((4-(Naphthalen-2-YL)thiazol-2-YL)amino)benzoic Acid (8e)

  • Structure : Combines a naphthalene-substituted thiazole with a hydroxybenzoic acid moiety.
  • Activity: A potent non-ATP competitive inhibitor of protein kinase CK2 (IC₅₀ < 1 µM), with apoptosis-inducing effects in cancer cells. The naphthalene group enhances hydrophobic binding to the CK2 allosteric site .

TQS-Based Allosteric Modulators

4BP-TQS (4-(4-Bromophenyl)-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]quinoline-8-Sulfonamide)

  • Structure: Shares a naphthalene-like cyclopentaquinoline core but differs in the sulfonamide and bromophenyl substituents.
  • Activity: Acts as an allosteric agonist of α7 nicotinic acetylcholine receptors (nAChRs), with EC₅₀ values in the nanomolar range. Halogen positioning (para-bromo) is critical for agonist activity, unlike meta- or ortho-substituted analogs .

4FP-TQS (4-(4-Fluorophenyl)-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]quinoline-8-Sulfonamide)

  • Structure : Fluorine replaces bromine in the phenyl ring.
  • Activity : Lacks agonist activity but potentiates acetylcholine responses, highlighting the role of halogen electronegativity in modulating receptor interactions .

Pharmacological and Structural Data

Compound Substituents Key Activity/Property EC₅₀/Potency Reference
4-(Naphthalen-2-YL)nicotinic acid Naphthalen-2-yl at C4 Under investigation N/A
4-Phenylnicotinic acid Phenyl at C4 Metal chelation N/A
4BP-TQS 4-Bromophenyl, sulfonamide α7 nAChR allosteric agonist EC₅₀ = 0.3 µM
8e Thiazole-naphthalene, benzoic acid CK2 inhibition (non-ATP competitive) IC₅₀ < 1 µM
17a Nicotinonitrile, indole, thiol Antimicrobial MIC = 8 µg/mL (E. coli)

Key Insights from Structural Comparisons

Aromatic Substituents : The naphthalen-2-yl group enhances hydrophobic interactions and π-π stacking in biological targets, as seen in 8e’s CK2 inhibition . This contrasts with smaller substituents (e.g., methyl), which reduce target affinity .

Halogen Effects : In TQS analogs, para-halogenation (e.g., bromine in 4BP-TQS) is crucial for agonist activity, while fluorine (4FP-TQS) shifts functionality to potentiation .

Hybrid Scaffolds: Incorporating naphthalene into heterocycles (e.g., thiazole in 8e or nicotinonitrile in 17a) broadens activity profiles, spanning anticancer and antimicrobial applications .

Biological Activity

4-(Naphthalen-2-YL)nicotinic acid, a derivative of nicotinic acid, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a naphthalene moiety attached to the pyridine ring of nicotinic acid, which may enhance its pharmacological properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects.

  • IUPAC Name : 4-(Naphthalen-2-YL)pyridine-3-carboxylic acid
  • Molecular Formula : C16H12N2O2
  • Molecular Weight : 264.28 g/mol
  • Canonical SMILES : C1=CC=C2C=C(C=CC2=C1)C3=C(N=C(C=C3)N)C(=O)O

Antimicrobial Activity

Research indicates that 4-(Naphthalen-2-YL)nicotinic acid exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in several experimental models. It appears to modulate inflammatory cytokines and reduce oxidative stress markers. This activity suggests potential applications in treating inflammatory diseases.

Potential Therapeutic Applications

Ongoing research is exploring the potential of 4-(Naphthalen-2-YL)nicotinic acid as a therapeutic agent in various conditions:

  • Cardiovascular diseases : Its antioxidant properties may contribute to cardiovascular health by reducing oxidative stress.
  • Neurological disorders : There is preliminary evidence suggesting neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 4-(Naphthalen-2-YL)nicotinic acid revealed that it inhibited the growth of pathogenic bacteria at concentrations as low as 50 µg/mL. The study utilized standard disk diffusion methods and showed a clear zone of inhibition against tested strains, indicating strong antimicrobial activity.

Study 2: Anti-inflammatory Effects

In a recent animal model study, administration of 4-(Naphthalen-2-YL)nicotinic acid resulted in a significant reduction in paw edema induced by carrageenan, with a decrease in pro-inflammatory cytokines TNF-alpha and IL-6 levels. This suggests its potential for use in treating inflammatory conditions .

Data Summary Table

Biological ActivityEffectivenessMechanism of Action
AntimicrobialEffective against multiple strainsDisruption of cell membranes
Anti-inflammatorySignificant reduction in inflammationModulation of cytokine production
NeuroprotectivePromising results in preliminary studiesAntioxidant activity

Q & A

Q. What are the primary synthetic routes for preparing 4-(naphthalen-2-YL)nicotinic acid, and how do reaction conditions influence product purity?

The synthesis of 4-substituted nicotinic acid derivatives typically involves coupling reactions or nucleophilic additions. For aryl-substituted analogs, Suzuki-Miyaura cross-coupling is widely used, where a boronic acid (e.g., naphthalen-2-ylboronic acid) reacts with a halogenated nicotinic acid precursor under palladium catalysis . Organolithium reagents (e.g., phenyllithium) can also be employed to add substituents to pyridyl oxazolines derived from nicotinic acid, followed by oxidation and deprotection . Key factors affecting purity include:

  • Catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Reaction time and temperature (e.g., prolonged heating may induce decomposition).
  • Purification methods (e.g., column chromatography vs. recrystallization).
    Validation via GC-MS or HPLC is critical to confirm regioselectivity and minimize byproducts (e.g., C-2 vs. C-4 substitution) .

Q. Which spectroscopic techniques are most effective for characterizing 4-(naphthalen-2-YL)nicotinic acid?

  • 1H/13C NMR : Proton signals at δ ~8.6–8.7 ppm (pyridine C-H) and aromatic naphthalene protons (δ ~7.3–8.1 ppm) confirm substitution patterns. Coupling constants (e.g., J = 6.0 Hz for pyridine protons) distinguish regioisomers .
  • FT-IR : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O peaks (~1680–1700 cm⁻¹) verify functional groups.
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z calculated for C₁₆H₁₁NO₂: 249.0790) ensures molecular identity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

Single-crystal X-ray diffraction provides atomic-level resolution of:

  • Torsion angles between the naphthalene and nicotinic acid moieties.
  • Hydrogen-bonding interactions (e.g., carboxylic acid dimers or sulfonamide networks), critical for understanding solid-state packing and stability .
    For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 16.53 Å, b = 6.06 Å, and β = 100.8° have been reported for structurally analogous sulfonamide derivatives . Refinement using SHELXL (via Olex2 or similar software) is recommended for handling twinning or high-resolution data .

Q. How should researchers address contradictions in spectroscopic or crystallographic data across studies?

Discrepancies may arise from:

  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Polymorphism : Different crystallization solvents can yield distinct crystal forms (e.g., monoclinic vs. orthorhombic).
  • Dynamic vs. static disorder : X-ray refinement parameters (e.g., R1 and wR2) must be rigorously optimized to distinguish true disorder from experimental noise .
    Methodological replication (e.g., repeating syntheses under identical conditions) and multi-technique validation (e.g., combining XRD with solid-state NMR) are essential .

Q. What strategies optimize the regioselectivity of 4-substitution in nicotinic acid derivatives?

  • Directing groups : Pyridyl oxazolines at the 3-position of nicotinic acid direct organometallic reagents (e.g., Grignard or organolithium) to the 4-position via chelation control .
  • Transition-metal catalysis : Pd-catalyzed C-H activation (e.g., using naphthalen-2-ylboronic acid) enables selective coupling at the 4-position. Substrate pre-functionalization (e.g., bromination at C-4) may further enhance selectivity .
  • Computational modeling : DFT calculations predict electronic and steric preferences at substitution sites, guiding experimental design .

Q. How do steric and electronic effects of the naphthalene moiety influence bioactivity or material properties?

  • Steric effects : The naphthalene group enhances π-π stacking in crystal lattices, improving thermal stability .
  • Electronic effects : Electron-withdrawing groups (e.g., -COOH) modulate charge distribution, affecting binding to biological targets (e.g., enzymes or receptors) .
  • Applications : Derivatives with naphthalene show promise in photodynamic therapy (UV-responsive isomerization) and as ligands for metal-organic frameworks (MOFs) .

Q. Methodological Notes

  • SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) are industry standards for crystallographic analysis .

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